molecular formula C14H7BrClNO2 B5713631 2-(4-Bromophenyl)-7-chloro-3,1-benzoxazin-4-one CAS No. 5793-19-1

2-(4-Bromophenyl)-7-chloro-3,1-benzoxazin-4-one

Cat. No.: B5713631
CAS No.: 5793-19-1
M. Wt: 336.57 g/mol
InChI Key: OVECLOOHLQPJJQ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-7-chloro-3,1-benzoxazin-4-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzoxazinone core substituted with bromophenyl and chloro groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-7-chloro-3,1-benzoxazin-4-one typically involves the condensation of 4-bromophenylamine with 2-chlorobenzoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the benzoxazinone ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-7-chloro-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

    Substitution: Derivatives with different substituents replacing bromine or chlorine.

    Oxidation: Oxidized forms such as ketones or carboxylic acids.

    Reduction: Reduced forms such as amines.

    Coupling: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

2-(4-Bromophenyl)-7-chloro-3,1-benzoxazin-4-one has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-7-chloro-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-7-chloro-3,1-benzoxazin-2-one
  • 2-(4-Bromophenyl)-7-chloro-3,1-benzoxazin-6-one
  • 2-(4-Bromophenyl)-7-chloro-3,1-benzoxazin-8-one

Uniqueness

2-(4-Bromophenyl)-7-chloro-3,1-benzoxazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the bromine and chlorine atoms influences its reactivity and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-bromophenyl)-7-chloro-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrClNO2/c15-9-3-1-8(2-4-9)13-17-12-7-10(16)5-6-11(12)14(18)19-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVECLOOHLQPJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=O)O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355099
Record name STK004118
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5793-19-1
Record name STK004118
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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